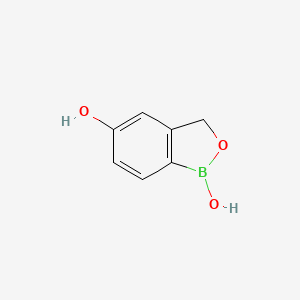

1,3-dihydro-2,1-benzoxaborole-1,5-diol

Description

Properties

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9-10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQGETTVGJBBOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262259 |

Source

|

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187190-70-0 |

Source

|

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187190-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187190700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WQ62YML7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

This guide provides a comprehensive technical overview of the chemical properties of 1,3-dihydro-2,1-benzoxaborole-1,5-diol, a member of the versatile benzoxaborole class of compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this heterocyclic scaffold.

Introduction: The Benzoxaborole Scaffold

Benzoxaboroles have garnered significant attention in medicinal chemistry and materials science due to their unique chemical properties and diverse biological activities.[1] These compounds are heterocyclic boronic acid derivatives that combine structural features of both boronic acids and cyclic boronic esters.[2] The presence of a boron atom within the five-membered oxaborole ring imparts distinct Lewis acidity and a remarkable ability to interact with biological nucleophiles, particularly cis-diols, under physiological conditions.[3][4] This reactivity profile, coupled with generally low biotoxicity and favorable pharmacokinetic properties, has established benzoxaboroles as a privileged scaffold in the development of novel therapeutics, including antifungal, antibacterial, and anti-inflammatory agents.[1][5][6]

1,3-dihydro-2,1-benzoxaborole-1,5-diol, the subject of this guide, is a functionalized derivative bearing two hydroxyl groups. This substitution pattern is anticipated to influence its solubility, reactivity, and potential for further chemical modification.

Physicochemical Properties

The physicochemical properties of 1,3-dihydro-2,1-benzoxaborole-1,5-diol are foundational to its behavior in both chemical and biological systems. While specific experimental data for this exact diol is not extensively available in the public literature, we can infer key properties based on the well-characterized benzoxaborole core and related analogues.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₇H₇BO₃ | [7] |

| Molecular Weight | 149.94 g/mol | [7] |

| IUPAC Name | 1-hydroxy-3H-2,1-benzoxaborol-5-ol | [7] |

| CAS Number | 1187190-70-0 | [8] |

| Appearance | White to light yellow powder/crystal (predicted) | Inferred from related compounds |

| Melting Point | 156-159°C (reported by some suppliers, may vary) | |

| Solubility | Expected to have good solubility in water and polar organic solvents like DMSO and methanol due to the presence of two hydroxyl groups. Benzoxaboroles, in general, exhibit better aqueous solubility than their corresponding phenylboronic acids.[1][5] | [1][5] |

| pKa | The pKa of the boronic acid moiety in benzoxaboroles is generally lower (more acidic) than that of simple phenylboronic acids, typically in the range of 7-8.[3] The presence of a second hydroxyl group (a phenol) will introduce another acidic proton with a pKa value characteristic of phenols (around 10). The specific pKa values for 1,3-dihydro-2,1-benzoxaborole-1,5-diol would require experimental determination but are crucial for understanding its ionization state at physiological pH. | [3] |

Synthesis of Benzoxaboroles: A Representative Protocol

Experimental Protocol: Synthesis of a 5-Substituted Benzoxaborole Analogue

This protocol is adapted from the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[9]

Step 1: Protection of the Aldehyde

-

To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in methanol, add trimethoxymethane (1.0 eq) and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 1 hour.

-

Cool the solution and basify to pH ~11 with a solution of sodium methoxide in methanol.

-

Remove the solvent under reduced pressure to yield the crude acetal, 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene, which can be purified by distillation.

Causality: The aldehyde must be protected as an acetal to prevent its reaction with the organolithium reagent in the subsequent step.

Step 2: Ortho-Lithiation and Borylation

-

Dissolve the acetal from Step 1 in dry diethyl ether under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture for 1 hour at -78 °C.

-

Slowly add triethyl borate (1.1 eq), again keeping the temperature below -70 °C.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Acidify the reaction mixture to pH ~3 with 3 M aqueous HCl.

-

Separate the aqueous layer and extract with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 4-fluoro-2-formylphenylboronic acid can be purified by recrystallization from hot water.

Causality: The ortho-lithiation directs the borylation to the position adjacent to the protected aldehyde, which is essential for the subsequent cyclization. Triethyl borate serves as the boron source.

Step 3: Reduction and Cyclization

-

Dissolve the 4-fluoro-2-formylphenylboronic acid from Step 2 in methanol.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in water and recrystallize to obtain 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole as yellowish crystals.[9]

Causality: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, which then undergoes spontaneous intramolecular cyclization with the adjacent boronic acid to form the stable benzoxaborole ring.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxaboroles for Drug Design - Enamine [enamine.net]

- 6. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | C7H7BO3 | CID 57968699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of Oxaboroles in Antifungal Therapy

An In-depth Technical Guide to the Core Mechanism of Action of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)

The benzoxaboroles represent a novel class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural and electronic properties, stemming from the integrated boron atom, have paved the way for new therapeutic agents. This guide focuses on the specific compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, known clinically as tavaborole (formerly AN2690).[2] While the user query specified 1,3-dihydro-2,1-benzoxaborole-1,5-diol, the vast body of scientific literature on this mechanistic class centers on the 5-fluoro, 1-hydroxy variant, tavaborole, the first oxaborole antifungal approved by the U.S. Food and Drug Administration (FDA) for the treatment of onychomycosis.[3]

Tavaborole's development marked a significant advancement in topical antifungal therapy, primarily due to a mechanism of action distinct from established agents like azoles or allylamines, and physicochemical properties optimized for penetrating the dense keratin of the human nail plate.[2][4] This document provides a detailed exploration of its core mechanism, the scientific principles underpinning its selectivity, and the experimental methodologies used to validate its action.

Part 1: The Core Mechanism – A Novel Approach to Protein Synthesis Inhibition

Tavaborole exerts its antifungal effect by potently inhibiting protein synthesis, a fundamental process for cellular viability.[5] Unlike many antibiotics that target the ribosome, tavaborole's action is exquisitely specific, targeting a crucial enzyme in the translation process: leucyl-tRNA synthetase (LeuRS) .[3]

The Molecular Target: Leucyl-tRNA Synthetase (LeuRS)

Aminoacyl-tRNA synthetases (AARSs) are essential enzymes responsible for the first step of protein synthesis: charging transfer RNA (tRNA) molecules with their cognate amino acids.[6] LeuRS is specifically tasked with catalyzing the attachment of leucine to the 3' end of its corresponding tRNA (tRNALeu). This function is critical for ensuring the correct amino acid is incorporated into a growing polypeptide chain at the ribosome.[7]

To maintain the fidelity of translation, many AARSs, including LeuRS, possess a distinct "editing" or "proofreading" domain. This domain, known as the CP1 domain in LeuRS, functions to hydrolyze and remove incorrectly charged amino acids from the tRNA, such as when isoleucine is mistakenly attached to tRNALeu.[7] It is this editing site, not the primary aminoacylation site, that is the target of tavaborole.[6]

The "tRNA Trapping" Mechanism of Inhibition

Tavaborole's mechanism is a sophisticated process of molecular trapping that locks the LeuRS enzyme in an inactive state.[6]

-

Target Engagement : Tavaborole enters the fungal cell and binds to the editing site within the CP1 domain of the cytoplasmic LeuRS enzyme.[7]

-

Adduct Formation : The key to its inhibitory action is the formation of a stable, covalent adduct. The boron atom of tavaborole interacts with the 2'- and 3'-hydroxyl groups of the terminal adenosine residue of tRNALeu, which is also present in the editing site.[7]

-

Enzyme Inactivation : This [tRNALeu-tavaborole] adduct becomes trapped within the editing site, effectively locking the enzyme in a non-functional conformation.[7] This prevents the catalytic turnover and release of the tRNA molecule, thereby halting the synthesis of leucyl-tRNALeu.[8]

-

Cessation of Protein Synthesis : The depletion of the cellular pool of charged leucyl-tRNALeu leads to a global shutdown of protein synthesis, resulting in the termination of cell growth and, ultimately, fungal cell death.[5]

This novel "oxaborole tRNA trapping" mechanism establishes the editing site of an AARS as a viable and druggable target for antimicrobial development.[7]

Figure 1: The tRNA trapping mechanism of tavaborole.

Part 2: Scientific Basis for Selectivity

A critical feature of any antimicrobial agent is its ability to selectively target the pathogen with minimal effect on the host. Tavaborole achieves this through significant differences between the fungal and human LeuRS enzymes. It exhibits a greater than 1,000-fold higher affinity for fungal LeuRS compared to its human counterpart.[2] This selectivity is rooted in structural distinctions within the editing domain active site. While the core structure is conserved, eukaryotic LeuRS enzymes contain additional features, such as an extra helix that closes over the active site, which can be exploited to enhance fungal-specific binding and minimize interaction with the human enzyme.[7]

Part 3: Understanding Resistance

As with any antimicrobial, the potential for resistance is a key consideration. For tavaborole, resistance mechanisms have been identified and provide further insight into the enzyme's function.

-

Active Site Mutations : Spontaneous mutations have been found within the LeuRS editing pocket, directly interfering with drug binding.[6]

-

Distal Mutations : More complex resistance has been observed through mutations located far from the editing active site, such as at position Asp487.[9] This residue is part of a "cap" that sits over the editing site.[6] Mutations here can disrupt an important electrostatic interaction (a salt bridge) that stabilizes this cap, thereby altering the enzyme's conformation in a way that undermines the drug's ability to trap the tRNA, even without directly altering the binding pocket.[6][9]

Part 4: Physicochemical Properties and Pharmacokinetics

The clinical success of tavaborole as a topical treatment for onychomycosis is intrinsically linked to its chemical properties, which allow it to overcome the formidable barrier of the human nail plate.[2]

| Property | Value / Description | Significance for Topical Delivery |

| Molecular Formula | C₇H₆BFO₂ | Low molecular weight facilitates penetration through dense keratin.[2] |

| Molecular Weight | 151.93 g/mol | Significantly smaller than other topical antifungals, enhancing diffusion.[2] |

| Nail Penetration | 524.7 µg/cm² | After 14 days, tavaborole penetration is >250-fold higher than ciclopirox 8% solution (13.0 µg/cm²).[2] |

Table 1: Key Physicochemical Properties of Tavaborole.

Systemic absorption of topically applied tavaborole is low, providing a wide margin of safety.[2]

| Pharmacokinetic Parameter | Value (Mean ± SD) |

| Peak Concentration (Cmax) - Single Dose | 3.54 ± 2.26 ng/mL[7] |

| Peak Concentration (Cmax) - 2 Weeks Daily | 5.17 ± 3.47 ng/mL[7] |

| Biological Half-Life | 28.5 hours[5] |

| Route of Elimination | Primarily renal, following extensive metabolism.[7] |

Table 2: Human Pharmacokinetic Data for Tavaborole 5% Solution.

Part 5: Experimental Protocols for Mechanistic Validation

The mechanism of action of tavaborole is supported by robust, reproducible experimental data. The following protocols represent the foundational assays used to characterize its activity.

Protocol: In Vitro LeuRS Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the aminoacylation function of LeuRS.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of tavaborole against purified fungal LeuRS.

Methodology:

-

Reagent Preparation:

-

Purified recombinant fungal LeuRS enzyme.

-

Reaction Buffer (e.g., Tris-HCl, MgCl₂, KCl, ATP).

-

Substrates: L-Leucine, [³H]-labeled L-Leucine (for detection), and a pool of total tRNA isolated from a relevant fungal species (e.g., Saccharomyces cerevisiae).

-

Test Compound: Tavaborole, serially diluted in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, [³H]-Leucine, and total tRNA.

-

Add the serially diluted tavaborole (or DMSO for the vehicle control).

-

Initiate the reaction by adding the purified LeuRS enzyme.

-

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for the formation of [³H]leucyl-tRNALeu.

-

Precipitation and Washing:

-

Stop the reaction by adding cold trichloroacetic acid (TCA), which precipitates the large tRNA molecules while leaving small molecules like unincorporated leucine in solution.

-

Spot the reaction mixture onto a filter paper disc.

-

Wash the filter discs multiple times with cold TCA and then ethanol to remove all unincorporated [³H]-Leucine.

-

-

Quantification:

-

Dry the filter discs and place them in scintillation vials with scintillation fluid.

-

Measure the retained radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]leucyl-tRNALeu synthesized.

-

-

Data Analysis: Plot the percentage of LeuRS activity against the log concentration of tavaborole. Use a non-linear regression model to calculate the IC₅₀ value.

Figure 2: Experimental workflow for the LeuRS inhibition assay.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This cellular assay determines the antifungal activity of a compound against whole fungal organisms.

Objective: To determine the lowest concentration of tavaborole that inhibits the visible growth of a target fungal pathogen (e.g., Trichophyton rubrum).

Methodology:

-

Culture Preparation: Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture. Prepare a standardized inoculum suspension in a sterile saline solution.

-

Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of tavaborole in a liquid growth medium (e.g., RPMI-1640).

-

Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate. Include a positive control well (medium + inoculum, no drug) and a negative control well (medium only).

-

Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 28-30°C) for several days, until robust growth is visible in the positive control well.

-

MIC Determination: The MIC is determined by visual inspection as the lowest concentration of tavaborole at which there is no visible growth of the fungus.

Conclusion

5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (tavaborole) represents a triumph of rational drug design, leveraging the unique chemistry of boron to create a highly specific and potent inhibitor of a fundamental cellular process. Its core mechanism—the trapping of tRNALeu in the editing site of fungal leucyl-tRNA synthetase—is a novel strategy that circumvents known resistance pathways for other antifungal classes. This distinct mechanism, combined with physicochemical properties that confer excellent nail penetration, establishes tavaborole as an important and effective agent in the management of onychomycosis and a foundational molecule for the broader class of therapeutic benzoxaboroles.

References

-

National Center for Biotechnology Information. "Tavaborole." PubChem Compound Summary for CID 11499245, [Link].

-

Palencia, A. et al. "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism." Office of Scientific and Technical Information, [Link].

-

GlobalRx. "Clinical Profile of Tavaborole 5% Topical Solution." GlobalRx, [Link].

-

Medicosis Perfectionalis. "Topical Antifungals in Dermatology - Agent, Mechanism of Action, Use, Side-effects..." YouTube, [Link].

-

Gupta, A.K. et al. "Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults." Expert Opinion on Investigational Drugs, [Link].

-

Madura, I.D. et al. "5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol." ResearchGate, [Link].

-

Sarkar, J. et al. "Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap." FEBS Letters, [Link].

-

Wikipedia. "Tavaborole." Wikipedia, [Link].

-

Bhatia, N. et al. "Spotlight on tavaborole for the treatment of onychomycosis." Drug Design, Development and Therapy, [Link].

-

Aggarwal, R. & Targhotra, M. "An upcoming drug for onychomycosis: Tavaborole." Journal of Clinical and Diagnostic Research, [Link].

-

Dąbrowska, A.M. et al. "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews, [Link].

-

Markham, A. "Tavaborole: First Global Approval." Drugs, [Link].

-

Petrone, G. et al. "Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding." Organic Letters, [Link].

-

Madura, I.D. et al. "5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol." Acta Crystallographica Section E, [Link].

-

PharmaCompass. "Tavaborole." PharmaCompass, [Link].

-

Rich, P. "Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis." Journal of Drugs in Dermatology, [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tavaborole - Wikipedia [en.wikipedia.org]

- 6. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to 1,3-Dihydro-2,1-benzoxaborole-1,5-diol: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1,3-dihydro-2,1-benzoxaborole-1,5-diol, a member of the benzoxaborole class of compounds. Benzoxaboroles have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their unique chemical properties and broad therapeutic potential. This document will delve into the nomenclature, physicochemical properties, synthesis, and biological significance of this important scaffold, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to the Benzoxaborole Scaffold

The benzoxaborole moiety is a heterocyclic chemical structure that features a boron atom incorporated into a bicyclic system. This unique arrangement confers distinct chemical and physical properties, making it a "privileged scaffold" in medicinal chemistry. Benzoxaboroles are recognized for their ability to interact with biological targets, often through the formation of reversible covalent bonds. This has led to the development of several successful drugs and numerous candidates in clinical trials for a wide range of therapeutic areas, including fungal, bacterial, viral, parasitic, and inflammatory diseases.[1]

Nomenclature and Structure of 1,3-Dihydro-2,1-benzoxaborole-1,5-diol

The precise naming of chemical structures is critical for unambiguous scientific communication. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Systematic IUPAC Name: 1,3-dihydro-2,1-benzoxaborole-1,5-diol

This name can be deconstructed as follows:

-

benzoxaborole: Indicates the core bicyclic structure containing a benzene ring fused to an oxaborole ring.

-

2,1-benzoxaborole: Specifies the arrangement of the oxygen and boron atoms within the heterocyclic ring relative to the fused benzene ring.

-

1,3-dihydro: Denotes the saturation of the heterocyclic ring at positions 1 and 3.

-

-1,5-diol: Indicates the presence of two hydroxyl (-OH) groups at positions 1 and 5.

Alternative systematic names for this compound include:

The chemical structure is as follows:

Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. For 1,3-dihydro-2,1-benzoxaborole-1,5-diol, these properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BO₃ | [4] |

| Molecular Weight | 149.94 g/mol | [4] |

| CAS Number | 1187190-70-0 | |

| Appearance | Solid (predicted) | |

| Stereochemistry | Achiral | [4] |

| Charge | 0 | [4] |

Synthesis of Benzoxaboroles: A Representative Protocol

The causality behind this multi-step synthesis lies in the controlled construction of the benzoxaborole ring system from a readily available substituted benzene derivative. The initial protection of the aldehyde group allows for a subsequent lithium-halogen exchange and borylation, which would otherwise be incompatible with a free aldehyde. The final deprotection and reduction sequence then yields the target heterocyclic system.

Experimental Protocol: Synthesis of a Substituted Benzoxaborole

This protocol is adapted from the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[5]

Step 1: Protection of the Aldehyde

-

To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in methanol, add trimethoxymethane (1.0 eq).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the solution for one hour.

-

Cool the reaction mixture and adjust the pH to approximately 11 with a solution of sodium methoxide in methanol.

-

Remove the solvent under reduced pressure to yield the acetal-protected intermediate, 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene.

Step 2: Borylation

-

Dissolve the product from Step 1 in dry diethyl ether under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the solution for one hour at -78 °C.

-

Add triethyl borate slowly, again keeping the temperature below -70 °C.

-

Remove the cooling bath and allow the reaction to stir for an additional hour.

Step 3: Deprotection and Cyclization

-

Acidify the reaction mixture to approximately pH 3 with 3 M aqueous HCl.

-

Separate the aqueous layer and extract with diethyl ether.

-

Combine the organic layers and partially remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in hot water.

-

Upon cooling, the intermediate 4-fluoro-2-formylphenylboronic acid will crystallize and can be collected by filtration.

Step 4: Reduction to the Benzoxaborole

-

Dissolve the 4-fluoro-2-formylphenylboronic acid from Step 3 in methanol.

-

Add sodium borohydride in small portions.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in water and allow it to crystallize to yield the final product, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

Synthesis Workflow Diagram

Caption: A representative synthetic workflow for a substituted benzoxaborole.

Biological Activity and Mechanism of Action

Benzoxaboroles exhibit a wide spectrum of biological activities, making them a highly attractive scaffold for drug discovery.[1] Their mechanism of action is often attributed to the electron-deficient nature of the boron atom, which can form reversible covalent bonds with nucleophilic groups in biological macromolecules, such as the hydroxyl groups of serine residues in enzymes or the diol moieties of saccharides.[3]

A prominent example is the antifungal agent Tavaborole (AN2690), the 5-fluoro analogue of the title compound's core structure. Tavaborole exerts its antifungal effect by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. It forms a stable adduct with the terminal adenosine of tRNA(Leu) within the editing site of the enzyme, effectively trapping the tRNA and halting protein production, which leads to fungal cell death.

While specific biological data for 1,3-dihydro-2,1-benzoxaborole-1,5-diol is limited in the public domain, its structural similarity to other biologically active benzoxaboroles suggests potential for various therapeutic applications. The presence of the diol functionality could influence its biological activity and pharmacokinetic properties. For instance, benzoxaboroles are known to have antimalarial properties, and structure-activity relationship studies have demonstrated that the boron atom is essential for this activity.[7][8]

Applications and Future Perspectives

The benzoxaborole scaffold is at the forefront of research in medicinal chemistry. The FDA approval of Tavaborole for onychomycosis and Crisaborole for atopic dermatitis validates the therapeutic potential of this class of compounds.[9] Ongoing research continues to explore the utility of benzoxaboroles as antibacterial, antiviral, and antiparasitic agents.[1]

For 1,3-dihydro-2,1-benzoxaborole-1,5-diol, its potential applications could lie in areas where the diol functionality can be exploited for enhanced binding to biological targets or improved physicochemical properties. Further research is warranted to fully elucidate its biological activity profile and potential as a therapeutic agent.

Conclusion

1,3-Dihydro-2,1-benzoxaborole-1,5-diol belongs to the medicinally significant class of benzoxaboroles. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and a representative synthetic approach. The broader biological activities and mechanisms of action of the benzoxaborole class highlight the potential of this specific diol-substituted analogue. As research into boron-containing heterocycles continues to expand, it is anticipated that the therapeutic applications of benzoxaboroles will continue to grow, addressing unmet medical needs across various diseases.

References

- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (n.d.).

-

Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5258. [Link]

-

Ge, Z., Lough, A. J., & Taylor, M. S. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. Canadian Journal of Chemistry, 100(10), 826-832. [Link]

-

The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

- Zhang, Y. K., et al. (2012). Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters, 22(4), 1545-1548.

- Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC - NIH. (n.d.).

-

Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o414-o415. [Link]

-

5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 29, 2026, from [Link]

-

1,3-DIHYDRO-1-HYDROXY-2,1-BENZOXABOROL-5-OL - gsrs. (n.d.). Retrieved January 29, 2026, from [Link]

-

Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

- WO2017125835A1 - Process for preparation of tavaborole - Google Patents. (n.d.).

- WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents. (n.d.).

-

Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Medicines for Malaria Venture. (n.d.). Retrieved January 29, 2026, from [Link]

-

Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Medicines for Malaria Venture [mmv.org]

- 9. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoxaborole Core: A Technical Guide to 1,3-dihydro-2,1-benzoxaborole-1,5-diol and its Synonyms in Drug Discovery

This guide provides an in-depth technical overview of 1,3-dihydro-2,1-benzoxaborole-1,5-diol, a pivotal heterocyclic compound in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, synthesis, and critical role as a pharmacophore and synthetic intermediate. We will explore the causality behind experimental designs and the broader implications of the benzoxaborole scaffold in modern therapeutics.

Nomenclature and Chemical Identity

1,3-dihydro-2,1-benzoxaborole-1,5-diol is a member of the benzoxaborole class, characterized by a bicyclic structure containing a boronic acid integrated into a five-membered ring fused to a benzene ring. Due to the conventions of chemical nomenclature, this compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

Table 1: Synonyms and Identifiers for 1,3-dihydro-2,1-benzoxaborole-1,5-diol

| Name/Identifier | Value |

| Systematic Name | 1,3-dihydro-2,1-benzoxaborole-1,5-diol |

| Synonym 1 | 2,1-benzoxaborole-1,5(3H)-diol |

| Synonym 2 | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol[1] |

| Synonym 3 | Benzo[c][1][2]oxaborole-1,5(3H)-diol |

| CAS Number | 1187190-70-0 |

| Molecular Formula | C₇H₇BO₃[1] |

| Molecular Weight | 149.94 g/mol [1] |

Understanding these synonyms is crucial for comprehensive literature searches and material procurement. The compound typically appears as a white solid and exhibits slight solubility in polar organic solvents such as DMSO and methanol.

The Benzoxaborole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxaborole motif has garnered significant attention in drug discovery due to its unique chemical properties. The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with diols, including biological nucleophiles. This reactivity is central to the mechanism of action of many benzoxaborole-based drugs.

Two notable examples of FDA-approved drugs featuring the benzoxaborole core are:

-

Tavaborole (AN2690): An antifungal agent used to treat onychomycosis. Its mechanism involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS).

-

Crisaborole (AN2728): A non-steroidal topical treatment for atopic dermatitis that functions as a phosphodiesterase 4 (PDE4) inhibitor. 1,3-dihydro-2,1-benzoxaborole-1,5-diol is a key structural component of Crisaborole.

The success of these drugs has established the benzoxaborole scaffold as a "privileged structure," prompting extensive research into its application for a wide range of therapeutic targets, including antibacterial, antimalarial, and antiviral agents.

Synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol: A Representative Protocol

While specific literature detailing the synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol is sparse, a robust synthetic route can be devised based on established protocols for analogous compounds, such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The following is a representative, multi-step protocol designed to yield the target compound.

Experimental Protocol: Synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Causality of Experimental Choices: This synthesis begins with a commercially available, appropriately substituted bromobenzaldehyde. The aldehyde is protected as a dimethyl acetal to prevent side reactions during the subsequent lithium-halogen exchange and borylation steps. The core benzoxaborole structure is then formed through a lithium-halogen exchange, followed by reaction with a borate ester and subsequent acidic workup to facilitate cyclization. The final deprotection of the phenol group yields the target diol.

Step 1: Acetal Protection of 2-Bromo-5-hydroxybenzaldehyde

-

To a solution of 2-bromo-5-hydroxybenzaldehyde (1 equivalent) in methanol, add trimethyl orthoformate (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction to room temperature and neutralize the acid with a base (e.g., sodium methoxide) until the pH is approximately 7-8.

-

Remove the solvent under reduced pressure to obtain the crude 1-bromo-2-(dimethoxymethyl)-4-hydroxybenzene. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Borylation and Cyclization

-

Dissolve the protected bromophenol from Step 1 in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triethyl borate or trimethyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~2-3). The acidic conditions will hydrolyze the acetal and the borate ester, leading to the formation of the cyclic benzoxaborole.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure 1,3-dihydro-2,1-benzoxaborole-1,5-diol.

Caption: Synthetic workflow for 1,3-dihydro-2,1-benzoxaborole-1,5-diol.

Application as a Synthetic Intermediate: HCV NS3 Protease Inhibitors

A primary application of 1,3-dihydro-2,1-benzoxaborole-1,5-diol is its use as a key building block in the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease[1]. The benzoxaborole moiety often serves as a P4 capping group in macrocyclic peptide mimics designed to fit into the active site of the protease.

Experimental Protocol: Synthesis of a Benzoxaborole-Containing HCV NS3 Protease Inhibitor (Representative)

The following protocol outlines a representative coupling reaction to incorporate the benzoxaborole moiety into a peptide backbone, a common strategy in the synthesis of these inhibitors.

Causality of Experimental Choices: This procedure utilizes a standard peptide coupling reaction. The phenol group of the benzoxaborole is coupled to a suitable electrophile on the peptide backbone via a nucleophilic substitution or an etherification reaction. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions.

-

Dissolve the peptide backbone containing a suitable leaving group (e.g., a fluoro or chloro substituent on an aromatic ring) (1 equivalent) and 1,3-dihydro-2,1-benzoxaborole-1,5-diol (1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the substrates.

-

Monitor the reaction progress using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product using preparative HPLC or column chromatography to yield the final benzoxaborole-containing inhibitor.

Mechanism of Action of the Benzoxaborole Pharmacophore

The therapeutic effects of benzoxaborole derivatives are largely attributed to the unique ability of the boron atom to form a stable, covalent adduct with specific biological targets.

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

In the case of antifungal benzoxaboroles like Tavaborole, the mechanism involves the inhibition of LeuRS, an enzyme essential for protein synthesis. The benzoxaborole traps the tRNA molecule in the editing site of the enzyme.

Caption: Mechanism of LeuRS inhibition by benzoxaboroles.

Inhibition of Phosphodiesterase 4 (PDE4)

For anti-inflammatory agents like Crisaborole, the benzoxaborole moiety interacts with the active site of PDE4. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways. By inhibiting PDE4, Crisaborole leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

Conclusion

1,3-dihydro-2,1-benzoxaborole-1,5-diol and its synonyms represent a cornerstone of the versatile benzoxaborole chemotype. While its primary documented role is that of a synthetic intermediate, the fundamental chemical properties of its scaffold are what impart the significant biological activities seen in its more complex derivatives. A thorough understanding of its synthesis, reactivity, and the mechanistic principles of the benzoxaborole class is essential for leveraging this privileged structure in the development of next-generation therapeutics. The protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this remarkable boron-containing heterocycle.

References

-

Pharmaffiliates. 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol. Available at: [Link]

Sources

Technical Guide: 1,3-dihydro-2,1-benzoxaborole-1,5-diol (CAS 1187190-70-0)

Executive Summary

Compound Identity: 1,3-dihydro-2,1-benzoxaborole-1,5-diol CAS Number: 1187190-70-0 Synonyms: 5-hydroxy-1,3-dihydro-2,1-benzoxaborole-1-ol; 5-hydroxy-benzoxaborole; Crisaborole Impurity/Intermediate. Molecular Formula: C₇H₇BO₃ Molecular Weight: 149.94 g/mol

This technical guide analyzes 1,3-dihydro-2,1-benzoxaborole-1,5-diol , a critical benzoxaborole scaffold. While often categorized as a synthetic intermediate or degradation impurity of the PDE4 inhibitor Crisaborole (AN2728) , this compound represents the fundamental "warhead" architecture of the benzoxaborole class. Its unique physicochemical properties—specifically the strain-induced Lewis acidity of the oxaborole ring—enable it to bind bimetallic enzyme centers (Zn²⁺/Mg²⁺) effectively.

This guide details the synthesis, physicochemical behavior, and biological relevance of this scaffold, distinguishing it from its derivatized pharmaceutical counterparts.

Part 1: Chemical Architecture & Physicochemical Properties

The defining feature of CAS 1187190-70-0 is the fusion of a benzene ring with a 5-membered oxaborole ring. Unlike acyclic boronic acids, the cyclic nature induces ring strain that significantly alters the electronic properties of the boron atom.

The "Borole" Effect

In standard phenylboronic acids, the boron atom is sp² hybridized and trigonal planar. In 1,3-dihydro-2,1-benzoxaborole-1,5-diol, the 5-membered ring constrains the O-B-C bond angle (~96°), increasing the Lewis acidity of the boron.

-

pKa Shift: The pKa of the benzoxaborole hydroxyl is approximately 7.3, compared to ~8.8 for phenylboronic acid.

-

Physiological Relevance: At physiological pH (7.4), a significant fraction of the compound exists in the tetrahedral sp³ anionic form (hydroxyboronate), which is the bioactive species responsible for binding to the catalytic sites of enzymes like PDE4 and LeuRS.

Structural Tautomerism

The compound exists in equilibrium between the neutral trigonal planar form and the tetrahedral adduct in aqueous solution.

| Property | Value / Characteristic |

| Hybridization (Neutral) | sp² (Trigonal Planar) |

| Hybridization (Anionic) | sp³ (Tetrahedral) |

| Acidity (pKa) | ~7.3 (Facilitates anion formation at pH 7.4) |

| Solubility | Higher aqueous solubility than corresponding phenylboronic acids due to ionization. |

| Stability | Resistant to oxidative deboronation compared to acyclic boronic acids. |

Part 2: High-Fidelity Synthesis Protocol

This protocol describes the synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol starting from 2-bromo-5-hydroxybenzaldehyde . This route prioritizes regioselectivity and yield, utilizing a "protect-lithiate-cyclize" strategy standard in benzoxaborole chemistry.

Retrosynthetic Analysis

The 1,5-diol is accessed by constructing the oxaborole ring on a protected phenol precursor. The key transformation is the halogen-lithium exchange followed by boronation and simultaneous cyclization.

Step-by-Step Methodology

Step 1: Orthogonal Protection

Objective: Protect the 5-hydroxyl and the aldehyde to prevent interference during lithiation.

-

Reagents: 2-bromo-5-hydroxybenzaldehyde (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF.

-

Procedure: Stir the mixture at 60°C for 4 hours. Isolate 2-bromo-5-(benzyloxy)benzaldehyde .

-

Acetalization: Reflux the intermediate with ethylene glycol (1.5 eq) and catalytic p-TsOH in toluene with a Dean-Stark trap to form the cyclic acetal .

-

Checkpoint: Monitor disappearance of the aldehyde peak (~10 ppm) via ¹H NMR.

-

Step 2: Cryogenic Borylation & Cyclization

Objective: Install the boron atom and close the ring.

-

Setup: Flame-dried 3-neck flask, Argon atmosphere.

-

Reagents: Protected acetal intermediate (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq), Triisopropyl borate (B(OiPr)₃, 1.2 eq), anhydrous THF.

-

Protocol:

-

Acid Hydrolysis (The "Pop-and-Close"):

-

Quench with 6M HCl. Stir vigorously for 2 hours.

-

Mechanism:[3] Acid cleaves the acetal and the boronate esters. The revealed aldehyde and boronic acid spontaneously cyclize to form the benzoxaborole ring.

-

Product:5-(benzyloxy)-1,3-dihydro-2,1-benzoxaborole-1-ol .

-

Step 3: Global Deprotection

Objective: Reveal the 5-hydroxyl group.[3][4][5][6]

-

Reagents: 5-(benzyloxy) intermediate, Pd/C (10% wt), H₂ gas (balloon), Methanol/EtOAc.

-

Procedure: Stir under H₂ atmosphere for 4-6 hours. Filter through Celite.

-

Purification: Recrystallize from water/acetonitrile or purify via reverse-phase HPLC.

-

Final Product: 1,3-dihydro-2,1-benzoxaborole-1,5-diol .

Synthesis Workflow Diagram

Caption: Synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol via lithiation-borylation-cyclization cascade.

Part 3: Biological Mechanism & PDE4 Inhibition[3][7][8][9][10][11]

While CAS 1187190-70-0 is the core scaffold, it lacks the potency of Crisaborole (AN2728). Understanding this difference is crucial for fragment-based drug design (FBDD).

Mode of Action

Benzoxaboroles inhibit Phosphodiesterase 4 (PDE4) by mimicking the transition state of cAMP hydrolysis.

-

The Warhead (Benzoxaborole): The boron atom binds to the bimetallic center (Zn²⁺/Mg²⁺) in the PDE4 active site. It coordinates with a conserved water molecule (or hydroxide) bound to the metals.

-

The Tail (Substituent at C5): In CAS 1187190-70-0, the C5 position holds a simple hydroxyl (-OH). In Crisaborole, this is a 4-cyanophenoxy group.[5]

-

Interaction: The cyanophenoxy "tail" extends into a hydrophobic pocket (the Q-pocket) of PDE4, providing nanomolar affinity.

-

Result: The 1,5-diol (CAS 1187190-70-0) binds the metal center but lacks the hydrophobic anchor, resulting in significantly higher IC₅₀ (likely µM range vs. nM for Crisaborole).

-

Metabolic Context

The 1,5-diol is often investigated as a potential degradation product. However, the primary metabolic pathway of Crisaborole involves:

-

Oxidative Deboronation: Opening of the oxaborole ring to form a benzyl alcohol.

-

Oxidation: Conversion to benzoic acid derivatives.

The 1,5-diol represents a pathway where the ether linkage at C5 is cleaved before the boron ring opens. This is a minor pathway but critical for stability studies.

PDE4 Binding Schematic

Caption: Comparison of binding modes: The 1,5-diol binds the catalytic metal center but lacks the hydrophobic anchor of Crisaborole.

Part 4: Experimental Validation Protocols

HPLC Purity Assay

To verify the identity of CAS 1187190-70-0 and distinguish it from Crisaborole or deboronated metabolites.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 220 nm and 254 nm.

-

Expected Retention: The 1,5-diol is significantly more polar than Crisaborole (due to the free phenolic OH and lack of the cyanophenyl group) and will elute earlier (lower RT).

11B-NMR Characterization

Boron NMR is the definitive test for the integrity of the oxaborole ring.

-

Solvent: DMSO-d6.

-

Shift: Expect a broad singlet around ~30-35 ppm (characteristic of the sp²-sp³ equilibrium of benzoxaboroles).

-

Differentiation: Boronic acids (ring-opened) typically appear at slightly different shifts, but the key is the stability in aqueous buffers where the benzoxaborole maintains the cyclic form better than simple boronic acids.

References

-

Sigma-Aldrich . 1,3-dihydro-2,1-benzoxaborole-1,5-diol Product Information. Link

-

Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of atopic dermatitis." Bioorganic & Medicinal Chemistry Letters. Link

-

Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds."[3][7][8][9] Future Medicinal Chemistry. Link

-

Freund, Y. R., et al. (2012).[10] "Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center." FEBS Letters. Link

-

FDA Center for Drug Evaluation and Research . (2016). Application Number: 207695Orig1s000 - Pharmacology Review (Eucrisa/Crisaborole). Link

-

Simson Pharma . 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol (Crisaborole Impurity). Link

-

Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link

Sources

- 1. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pfizer Announces the Publication of Final Results from Two Pivotal Phase 3 Studies of Crisaborole Topical Ointment in Patients with Mild to Moderate Atopic Dermatitis | Pfizer [pfizer.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

Molecular weight of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Title: Technical Guide: Physicochemical Characterization and Mass Spectrometry of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol (CAS: 1187190-70-0), a critical boron-heterocyclic scaffold used in the development of protease inhibitors (e.g., HCV NS3) and anti-infectives. Unlike standard organic small molecules, the presence of a boron atom introduces unique physicochemical behaviors—specifically regarding isotopic distribution and mass spectrometry (MS) characterization. This document details the molecular weight calculations, isotopic signatures, and validated protocols for the accurate identification and handling of this compound in drug discovery workflows.

Molecular Identity & Physicochemical Core

The benzoxaborole moiety is distinguished by a benzene ring fused to a five-membered oxaborole ring. The "1,5-diol" designation indicates hydroxyl groups attached to the boron atom (position 1) and the benzene ring (position 5).

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 1-hydroxy-3H-2,1-benzoxaborol-5-ol |

| Common Synonyms | 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol; Benzo[c][1,2]oxaborole-1,5(3H)-diol |

| CAS Number | 1187190-70-0 |

| Molecular Formula | C₇H₇BO₃ |

| SMILES | OB1OCC2=C1C=CC(O)=C2 |

The Boron Factor: Molecular Weight Analysis

In medicinal chemistry, "Molecular Weight" is often treated as a singular value. However, for boron-containing compounds, the distinct natural abundance of Boron-10 (

Calculated Mass Values:

| Mass Type | Isotope Basis | Value (Da) | Application |

| Average Molecular Weight | Weighted average of all isotopes | 149.94 | Stoichiometry & Dosing |

| Monoisotopic Mass ( | 150.0488 | HRMS Target (Primary) | |

| Monoisotopic Mass ( | 149.0524 | HRMS Confirmation (Secondary) |

Critical Insight: Unlike chloro- or bromo-compounds where isotopes are separated by 2 Da, boron isotopes are separated by only 1 Da. In low-resolution MS, this can result in peak broadening or a centroid shift if the resolution is insufficient to resolve the

B andB signals.

Analytical Strategy: Mass Spectrometry Protocol

Accurate mass determination of benzoxaboroles requires specific ionization parameters to prevent dehydration artifacts (formation of boroxines) or esterification with alcoholic solvents.

Validated LC-MS Workflow

The following protocol minimizes in-source fragmentation and maximizes sensitivity for the diol functionality.

Protocol: HRMS Characterization

-

Solvent System: Use Acetonitrile/Water with 0.1% Formic Acid .

-

Why: Acidic pH stabilizes the benzoxaborole ring. Avoid Methanol, as it can exchange with the B-OH group to form a methyl ester artifact (

).

-

-

Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-) .

-

Why: The B-OH group is Lewis acidic. While it can accept a proton, it often ionizes better by adduct formation or deprotonation of the phenolic hydroxyl (pKa ~8-9) in negative mode.

-

Target Ion: Look for

at m/z 149.04 (

-

-

Positive Mode Strategy: If ESI+ is required, look for the protonated form

or the ammonium adduct-

Caution: Benzoxaboroles readily lose water in the source. Expect a significant peak at

.

-

Isotopic Pattern Visualization

The following diagram illustrates the expected theoretical mass spectrum envelope for C₇H₇BO₃.

Figure 1: The mass spectrum of 1,3-dihydro-2,1-benzoxaborole-1,5-diol is characterized by two primary peaks separated by 1 Da, reflecting the natural abundance of Boron isotopes.

Synthesis & Purity Implications

Understanding the synthesis provides context for potential impurities that affect molecular weight determination, such as uncyclized precursors or oxidation byproducts.

Synthetic Pathway (General)

The synthesis typically proceeds via the borylation of a protected phenol derivative.

-

Precursor: 2-bromo-5-hydroxybenzaldehyde (or protected variant).

-

Borylation: Miyaura borylation to install the boron pinacol ester.

-

Cyclization: Acid-mediated hydrolysis and reductive cyclization (using NaBH₄) forms the oxaborole ring.

Impurity Profile & MW Impact

| Impurity | Origin | MW Shift | Detection |

| Boronic Acid Intermediate | Incomplete cyclization | +2 Da (approx) | NMR (distinct CH₂ shift) |

| Boroxine Trimer | Dehydration (thermal) | [3M - 3H₂O] | MS (High mass region) |

| Deborylated Arene | Protodeboronation | -44 Da (Loss of BO group) | LC-MS (m/z ~108) |

Drug Discovery Context

The 1,3-dihydro-2,1-benzoxaborole-1,5-diol scaffold is not merely a chemical curiosity; it is a pharmacophore designed to overcome specific drug delivery challenges.

-

Solubility: The amphiphilic nature of the benzoxaborole (hydrophilic B-OH, lipophilic aromatic ring) improves solubility compared to pure carbon analogs.

-

Target Engagement: The empty p-orbital on the boron atom allows it to form reversible covalent bonds with nucleophiles (e.g., Serine-139 in HCV NS3 protease or oxygen atoms in tRNA synthetase active sites).

-

Lipinski Compliance:

-

MW < 500 (149.94 Da ✅)[1]

-

H-Bond Donors: 2 (B-OH, Phenolic-OH)

-

H-Bond Acceptors: 3

-

Analytical Workflow for Drug Candidates

Figure 2: Step-by-step analytical workflow for verifying the identity and purity of benzoxaborole derivatives.

References

-

National Center for Biotechnology Information. "1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol." PubChem Compound Summary. Accessed January 29, 2026. [Link]

-

Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, vol. 694, no. 22, 2009. [Link]

-

Baker, S. J., et al. "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry, vol. 1, no. 7, 2009. [Link]

-

Ding, C. Z., et al. "Design and Synthesis of Benzoxaborole-Based HCV NS3 Protease Inhibitors." ACS Medicinal Chemistry Letters, vol. 1, no. 5, 2010. [Link]

Sources

Leucyl-tRNA Synthetase as a Target for Benzoxaboroles

Executive Summary

Leucyl-tRNA synthetase (LeuRS) has emerged as a high-value target for antimicrobial development, validated by the FDA approval of tavaborole (Kerydin) for onychomycosis and the clinical progression of GSK656 (tuberculosis) and epetraborole (Gram-negative bacteria). Unlike competitive inhibitors that target the highly conserved synthetic active site, benzoxaboroles exploit a novel "Oxaborole tRNA Trapping" (OBORT) mechanism within the enzyme's editing domain. This guide details the mechanistic basis of this inhibition, the structure-activity relationships (SAR) driving current drug candidates, and the specific experimental protocols required to validate and characterize these inhibitors.

Mechanistic Foundation: The OBORT Paradigm[1]

The efficacy of benzoxaboroles stems from their ability to hijack the proofreading mechanism of LeuRS.

The Mechanism

LeuRS possesses two distinct active sites:

-

Synthetic Site: Aminoacylates tRNA^Leu with leucine.

-

Editing (CP1) Site: Hydrolyzes mis-acylated tRNAs (e.g., Ile-tRNA^Leu) to ensure translational fidelity.

Benzoxaboroles do not bind competitively to the synthetic site.[1] Instead, they form a reversible covalent adduct with the 3'-terminal adenosine (A76) of tRNA^Leu. The boron atom of the benzoxaborole ring forms a cyclic boronate ester with the 2',3'-cis-diol of the A76 ribose. This drug-tRNA adduct mimics the charged state of a mis-acylated tRNA and is tightly bound within the editing domain. This "traps" the tRNA in a non-productive conformation, preventing it from shuttling back to the synthetic site for leucylation, thereby shutting down protein synthesis.[2][3][4]

Visualization of the Signaling Pathway

The following diagram illustrates the transition from normal aminoacylation to the trapped drug-adduct state.

Caption: The OBORT mechanism hijacks the editing domain via a covalent tRNA-drug adduct, preventing catalytic turnover.

Compound Profiles & SAR

The benzoxaborole scaffold is tunable.[5] Modifications at the C3 and C4 positions dictate spectrum and potency.

| Compound | Target Organism | Key Structural Feature | Clinical Status |

| Tavaborole (AN2690) | Fungi (C. albicans, T. rubrum) | 5-fluoro substitution; simple scaffold.[6] | FDA Approved (2014) |

| GSK656 (Ganfeborole) | M. tuberculosis | 3-aminomethyl & 4-halogen (Cl). High selectivity for mycobacterial LeuRS.[7][8] | Phase 2 |

| Epetraborole (AN3365) | Gram-negatives (E. coli, Pseudomonas) | 3-aminomethyl & 7-ethoxy substitution. Enhanced permeability. | Phase 2 (stopped), now M. abscessus focus |

Critical SAR Insight: The 3-aminomethyl group (present in GSK656 and Epetraborole) is crucial for bacterial LeuRS inhibition. It forms electrostatic interactions with specific aspartate/glutamate residues in the bacterial editing domain that are not accessible in the fungal or human cytoplasmic enzymes, driving selectivity.

Experimental Protocols (Self-Validating Systems)

To successfully develop LeuRS inhibitors, you must distinguish between simple competitive inhibition and the slow-onset, time-dependent inhibition characteristic of the OBORT mechanism.

Protocol A: Time-Dependent Aminoacylation Inhibition Assay

Purpose: To determine the IC50 and validate the "slow-onset" binding mode.

Mechanistic Logic: Benzoxaboroles require time to form the covalent adduct with tRNA and settle into the editing domain. A standard assay without pre-incubation will underestimate potency (higher IC50). This protocol mandates a pre-incubation step to reach equilibrium.

Materials:

-

Enzyme: Recombinant LeuRS (e.g., M. tuberculosis or E. coli), 10 nM final.

-

Substrate: E. coli total tRNA or in vitro transcribed tRNA^Leu (2 mg/mL).

-

Radiolabel: L-[14C]-Leucine (specific activity ~300 mCi/mmol).

-

Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 5 mM DTT.

-

Inhibitor: Benzoxaborole (DMSO stock).

Step-by-Step Methodology:

-

Reagent Prep: Dilute LeuRS enzyme in reaction buffer. Prepare a 2X master mix of tRNA, ATP (4 mM final), and [14C]-Leucine (20 µM final).

-

Pre-Incubation (The Critical Step):

-

Mix LeuRS (20 nM) with varying concentrations of the benzoxaborole inhibitor.

-

Crucial: Add tRNA (2 mg/mL) to this pre-incubation mix. Why? The drug binds the tRNA-enzyme complex, not the free enzyme.

-

Incubate at 25°C for 20 minutes .

-

-

Reaction Initiation:

-

Add the ATP/[14C]-Leucine mix to the pre-incubated Enzyme/Inhibitor/tRNA solution.

-

Final reaction volume: 50 µL.

-

-

Quenching:

-

At defined time points (e.g., 10 min), spot 15 µL of the reaction onto TCA-soaked filter paper discs (Whatman 3MM) to precipitate the charged tRNA and quench the reaction.

-

-

Washing:

-

Wash filters 3x in 5% TCA (10 min each) to remove free [14C]-Leucine.

-

Wash 1x in 95% Ethanol. Dry.

-

-

Quantification:

-

Liquid scintillation counting.

-

-

Data Analysis:

-

Plot % Activity vs. Log[Inhibitor].

-

Validation Check: Run a parallel plate without pre-incubation. The IC50 with pre-incubation should be significantly lower (e.g., 10-fold) than without, confirming the slow-onset mechanism.[9]

-

Protocol B: Post-Transfer Editing Assay

Purpose: To confirm the drug targets the editing domain.

Mechanistic Logic: This assay measures the enzyme's ability to hydrolyze mis-charged tRNA (e.g., Ile-tRNA^Leu).[10] Benzoxaboroles block the editing site, so they should inhibit the deacylation of mis-charged tRNA.

-

Substrate Prep: Prepare [14C]-Ile-tRNA^Leu using a mutant LeuRS (T252A) or high concentrations of Ile and wild-type LeuRS, then isolate the charged tRNA via phenol/chloroform extraction and ethanol precipitation.

-

Reaction: Mix LeuRS (5 nM) with [14C]-Ile-tRNA^Leu (1 µM) in the presence or absence of the benzoxaborole.

-

Monitoring: At time intervals (0, 2, 5, 10 min), quench aliquots on TCA filters (as above).

-

Result:

Structural Biology & Resistance[7][8][11][17]

Binding Mode Visualization

Crystallography is essential for lead optimization. The defining feature in crystal structures (e.g., PDB 5AGR for M. tb LeuRS with GSK656) is the spiroboronate adduct .

-

Boron: Covalently bound to A76 2'-O and 3'-O.

-

Oxaborole Ring: Stacks against residues in the editing pocket (e.g., Y435 in E. coli).

-

Linker/Tail: Extends towards the solvent or interacts with specific domain loops (e.g., the "leucine-specific" loop), providing species selectivity.

Resistance Mechanisms

Resistance typically arises from mutations in the editing domain that sterically hinder adduct binding or alter the dynamics of the "editing loop."

| Mutation Hotspot | Mechanism of Resistance |

| D487 (Yeast) | Located in the editing domain; alters the electrostatic environment, destabilizing the drug-tRNA complex. |

| T314 / L315 (M. tb) | Mutations in the editing pocket that introduce steric clashes with the benzoxaborole ring. |

| V568 (Plasmodium) | Affects the hydrophobic pocket accommodating the oxaborole; reduces binding affinity. |

Note: The S403P mutation in M. tuberculosis, often cited, has been found in susceptible isolates, suggesting it is a polymorphism rather than a resistance driver.

References

-

Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[16][5][6][10] Science, 316(5832), 1759-1761. Link

-

Palencia, A., et al. (2016). Structural basis for benzoxaborole drug efficacy and selectivity against Mycobacterium tuberculosis leucyl-tRNA synthetase.[3][8][17] ACS Chemical Biology, 11(6), 1491-1497. Link

-

Li, X., et al. (2017). Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656).[8] Journal of Medicinal Chemistry, 60(19), 8011-8026. Link

-

Hernandez, V., et al. (2013). Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria.[2] Antimicrobial Agents and Chemotherapy, 57(3), 1394-1403. Link

-

Sonoiki, E., et al. (2016). Antimalarial benzoxaboroles target Plasmodium falciparum leucyl-tRNA synthetase. Antimicrobial Agents and Chemotherapy, 60(8), 4886-4895. Link

Sources

- 1. Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Susceptibility Testing of GSK656 against Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selectivity of the time-dependent M. tuberculosis LeuRS inhibitor ganfeborole is driven by target vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to 1,3-Dihydro-2,1-benzoxaborole-1,5-diol: Synthesis, Properties, and Early Research Insights

Abstract

This technical guide provides a comprehensive overview of 1,3-dihydro-2,1-benzoxaborole-1,5-diol, a key heterocyclic compound within the broader, medicinally significant class of benzoxaboroles. While early research has primarily highlighted its role as a strategic synthetic intermediate, this document delves into its fundamental chemical properties, a plausible and detailed synthetic protocol, and the broader context of its potential biological significance. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the expanding therapeutic applications of organoboron compounds.

Introduction: The Significance of the Benzoxaborole Scaffold

The benzoxaborole moiety has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable range of biological activities.[1][2] These bicyclic organoboron compounds have garnered significant attention for their unique mechanism of action, which often involves the reversible covalent inhibition of key metabolic enzymes.[2] The electrophilic nature of the boron atom allows for the formation of stable, yet reversible, adducts with nucleophilic residues in enzyme active sites, leading to potent and selective biological effects.[1]

Clinically successful benzoxaboroles, such as the antifungal agent tavaborole (AN2690) and the anti-inflammatory drug crisaborole (AN2728), underscore the therapeutic potential of this chemical class.[1] Their activities span a wide spectrum, including antifungal, antibacterial, antiparasitic, and anti-inflammatory applications.[1] The versatility of the benzoxaborole scaffold lies in its chemical stability, favorable pharmacokinetic profiles, and the tunability of its biological activity through substitution on the benzene ring.

This guide focuses specifically on 1,3-dihydro-2,1-benzoxaborole-1,5-diol, a di-hydroxylated derivative that holds potential as both a critical building block for more complex benzoxaboroles and as a standalone molecule with inherent biological activity.

Physicochemical Properties and Structural Attributes

1,3-Dihydro-2,1-benzoxaborole-1,5-diol, also known as 1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-ol, possesses the following core attributes:

| Property | Value | Source |

| Molecular Formula | C₇H₇BO₃ | |

| Molecular Weight | 149.94 g/mol | |

| CAS Number | 1187190-70-0 | |

| Appearance | Assumed to be a white solid | [3] |

| Solubility | Expected to have good water solubility | General knowledge on benzoxaboroles |

The key structural features of benzoxaboroles contribute to their unique chemical behavior:

-

Lewis Acidity: The boron atom in the oxaborole ring possesses a vacant p-orbital, rendering it Lewis acidic. This allows for the acceptance of electron pairs from nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites.

-

Planarity and Stability: The benzoxaborole ring system is generally planar and exhibits significant stability.[4][5] This rigid framework provides a well-defined scaffold for molecular recognition by biological targets.

-

Hydrogen Bonding: The two hydroxyl groups in 1,3-dihydro-2,1-benzoxaborole-1,5-diol can act as both hydrogen bond donors and acceptors, influencing its solubility and potential interactions with biological macromolecules. The diol functionality is particularly noteworthy for its potential to chelate with other molecules.